3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Description
3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one is a synthetic quinolin-4-one derivative characterized by a benzenesulfonyl group at position 3, dimethoxy substituents at positions 6 and 7, and a 4-methylbenzyl group at position 1. Its structural complexity arises from the interplay of electron-withdrawing (sulfonyl) and electron-donating (methoxy, methylbenzyl) groups, which influence its physicochemical and biological behavior.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-17-9-11-18(12-10-17)15-26-16-24(32(28,29)19-7-5-4-6-8-19)25(27)20-13-22(30-2)23(31-3)14-21(20)26/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAOSINQWUFKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one is a complex organic compound belonging to the quinoline family, characterized by its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. The unique structural features of this compound, including the benzenesulfonyl and methoxy groups, enhance its interaction with biological targets.
- Molecular Formula : C25H25N1O5S
- Molecular Weight : 449.5 g/mol
- IUPAC Name : this compound
- Chemical Structure :
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its mechanisms of action and therapeutic potential.
Anticancer Activity
Research has demonstrated that 3-(benzenesulfonyl)-6,7-dimethoxyquinolin derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of several cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. Inhibition studies show that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. Key findings include:
- Inhibition of iNOS and COX-2 : The compound significantly reduces the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are critical mediators in inflammatory responses.
Enzyme Inhibition
3-(Benzenesulfonyl)-6,7-dimethoxyquinolin derivatives have been identified as potent inhibitors of human neutrophil elastase (hNE). This enzyme plays a role in various pathological conditions, including acute respiratory distress syndrome (ARDS). The compound's binding affinity to hNE indicates a potential therapeutic application in respiratory diseases.
Case Studies
- In Vitro Study on Cancer Cell Lines :
- A study evaluated the effectiveness of the compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with significant apoptosis induction at higher concentrations.
- Inflammation Model :
- In an animal model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at positions 1, 3, 6, and 5. Below is a detailed comparison based on available
Substituent Variations at Position 3
- 3-[(4-Chlorophenyl)sulfonyl] analog (RN: 866810-01-7):
Replacing the benzenesulfonyl group with a 4-chlorobenzenesulfonyl moiety introduces electronegativity and steric bulk. The chlorine atom enhances lipophilicity (higher logP) and may improve target binding via halogen bonding . - 3-(4-Fluorobenzoyl) analog (CAS: N/A):
Substituting the sulfonyl group with a fluorobenzoyl group reduces hydrogen-bond acceptor capacity (from sulfonyl’s two oxygen atoms to one carbonyl oxygen). This analog has a molecular weight of 431.5 g/mol, XLogP3 of 5.2, and a topological polar surface area (TPSA) of 55.8 Ų, suggesting moderate membrane permeability .
Substituent Variations at Position 1
- 1-[(4-Chlorophenyl)methyl] analog (RN: 866726-01-4):
Replacing the 4-methylbenzyl group with a 4-chlorobenzyl group increases molecular weight and introduces a polarizable chlorine atom. This substitution may alter metabolic stability or receptor affinity due to differences in steric and electronic profiles .
Variations in the Quinolin-4-one Core
- 6,7-Methylenedioxyquinolin-4-one analogs: Replacing the 6,7-dimethoxy groups with a methylenedioxy ring (e.g., compound 1 in ) reduces rotational freedom and increases planarity. This structural rigidity can enhance binding to flat hydrophobic pockets in biological targets, as seen in antihistaminic agents .
Physicochemical and Pharmacological Properties
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) |
|---|---|---|---|
| Target Compound | ~440 (estimated) | ~4.8 | ~80 |
| 3-(4-Fluorobenzoyl) analog | 431.5 | 5.2 | 55.8 |
| 3-[(4-Chlorophenyl)sulfonyl] analog | ~460 (estimated) | ~5.5 | ~80 |
Key Observations :
- The fluorobenzoyl analog exhibits lower TPSA and higher lipophilicity, favoring passive diffusion across membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
